molecular formula C36H51N5O9S B3029896 Boc-met-enkephalin-T-butyl ester CAS No. 82362-16-1

Boc-met-enkephalin-T-butyl ester

Cat. No.: B3029896
CAS No.: 82362-16-1
M. Wt: 729.9 g/mol
InChI Key: IKIUBDHRUIGRPD-KCHLEUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-met-enkephalin-T-butyl ester is a synthetic peptide derivative that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in modulating pain and emotion. The compound is characterized by its molecular formula C36H51N5O9S and a molecular weight of 729.88 g/mol . It is often used in scientific research due to its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-met-enkephalin-T-butyl ester involves multiple steps, starting from the protected amino acids. The process typically includes:

    Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butoxycarbonyl (Boc) groups.

    Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection and Esterification: The Boc groups are removed, and the peptide is esterified with tert-butyl alcohol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves:

    Large-scale peptide synthesis: Using automated peptide synthesizers.

    Purification: Employing high-performance liquid chromatography (HPLC).

    Quality Control: Ensuring the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Boc-met-enkephalin-T-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions at the ester or amide bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with substituted ester or amide groups.

Scientific Research Applications

Boc-met-enkephalin-T-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating biological processes such as pain and emotion.

    Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

Boc-met-enkephalin-T-butyl ester exerts its effects by interacting with opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu (μ), delta (δ), and kappa (κ) opioid receptors . Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to:

    Analgesia: Reduction of pain perception.

    Emotional Regulation: Modulation of mood and emotional responses.

    Neuroprotection: Protection of neurons from damage and degeneration

Comparison with Similar Compounds

Similar Compounds

    Met-enkephalin: An endogenous opioid peptide with a similar structure but without the Boc and T-butyl ester groups.

    Leu-enkephalin: Another endogenous opioid peptide with leucine instead of methionine at the terminal position.

    Synthetic Peptide Analogs: Various synthetic analogs with modifications to enhance stability and bioactivity

Uniqueness

Boc-met-enkephalin-T-butyl ester is unique due to its enhanced stability provided by the Boc and T-butyl ester groups. These modifications protect the peptide from enzymatic degradation, making it more suitable for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48)/t26-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIUBDHRUIGRPD-KCHLEUMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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